molecular formula C10H12OS2 B14719804 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one CAS No. 17565-23-0

2,2-Bis(methylsulfanyl)-1-phenylethan-1-one

Cat. No.: B14719804
CAS No.: 17565-23-0
M. Wt: 212.3 g/mol
InChI Key: DSYQBVUNFFJNRJ-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one typically involves the reaction of a phenylacetone derivative with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the temperature is maintained at reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylethanone derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in redox reactions, while the phenylethanone backbone can interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(methylsulfanyl)acetic acid: Similar in structure but with an acetic acid backbone.

    2,2-Bis(hydroxymethyl)propionic acid: Contains hydroxymethyl groups instead of methylsulfanyl groups.

    Bisphenol A: Contains phenol groups and is used in the production of plastics.

Uniqueness

2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is unique due to the presence of both methylsulfanyl groups and a phenylethanone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

17565-23-0

Molecular Formula

C10H12OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C10H12OS2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

DSYQBVUNFFJNRJ-UHFFFAOYSA-N

Canonical SMILES

CSC(C(=O)C1=CC=CC=C1)SC

Origin of Product

United States

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